![molecular formula C16H22O11 B13392528 2H-Pyran-4-acetic acid, 5-carboxy-3-ethylidene-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-, [2S-(2alpha,3E,4beta)]-; (2S,3E,4S)-5-Carboxy-3-ethylidene-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-2H-pyran-4-acetic acid](/img/structure/B13392528.png)
2H-Pyran-4-acetic acid, 5-carboxy-3-ethylidene-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-, [2S-(2alpha,3E,4beta)]-; (2S,3E,4S)-5-Carboxy-3-ethylidene-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-2H-pyran-4-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oleoside is a secoiridoid glycoside primarily found in the olive tree (Olea europaea). It is a derivative of oleuropein, a compound known for its numerous health benefits, including antioxidant, anti-inflammatory, and neuroprotective properties . Oleoside is a significant component of olive leaves and fruits, contributing to the therapeutic potential of olive-derived products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Oleoside can be synthesized from oleuropein through a series of chemical reactions. One common method involves the hydrolysis of oleuropein in an alkaline medium, followed by esterification . The reaction typically uses sodium hydroxide (NaOH) as the base and methanol as the esterifying agent. The reaction is monitored using thin-layer chromatography (TLC) to ensure the complete conversion of oleuropein to oleoside .
Industrial Production Methods
In industrial settings, oleoside is often extracted from olive leaves and fruits. The extraction process involves crushing the plant material, followed by solvent extraction using ethanol or methanol . The extract is then purified using techniques such as column chromatography to isolate oleoside .
Analyse Chemischer Reaktionen
Types of Reactions
Oleoside undergoes various chemical reactions, including:
Reduction: Reduction of oleoside can yield hydroxytyrosol, a compound with potent antioxidant properties.
Substitution: Oleoside can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Sodium borohydride (NaBH₄) is often used as a reducing agent.
Substitution: Strong nucleophiles such as sodium methoxide (NaOCH₃) are used in substitution reactions.
Major Products Formed
Oxidation: Oleoside aldehydes
Reduction: Hydroxytyrosol
Substitution: Various substituted oleoside derivatives
Wissenschaftliche Forschungsanwendungen
Oleoside has a wide range of scientific research applications:
Chemistry: Oleoside is used as a precursor in the synthesis of various bioactive compounds.
Biology: It is studied for its role in plant defense mechanisms and its potential as a natural pesticide.
Industry: Oleoside is used in the production of nutraceuticals and functional foods due to its health benefits.
Wirkmechanismus
Oleoside exerts its effects through several molecular mechanisms:
Antioxidant Activity: Oleoside scavenges free radicals and reduces oxidative stress by donating electrons to reactive oxygen species (ROS).
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and reduces the activation of nuclear factor-kappa B (NF-κB).
Neuroprotective Activity: Oleoside protects neurons by modulating signaling pathways involved in cell survival and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oleuropein: A precursor to oleoside, known for its antioxidant and anti-inflammatory properties.
Hydroxytyrosol: A reduction product of oleoside with potent antioxidant activity.
Ligstroside: Another secoiridoid glycoside found in olives, similar in structure and function to oleoside.
Uniqueness of Oleoside
Oleoside is unique due to its specific glycosidic structure, which contributes to its distinct pharmacological properties. Unlike oleuropein, oleoside has a higher solubility in water, making it more bioavailable . Additionally, oleoside’s ability to undergo various chemical transformations makes it a versatile compound for synthetic and medicinal chemistry.
Eigenschaften
IUPAC Name |
4-(carboxymethyl)-5-ethylidene-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O11/c1-2-6-7(3-10(18)19)8(14(23)24)5-25-15(6)27-16-13(22)12(21)11(20)9(4-17)26-16/h2,5,7,9,11-13,15-17,20-22H,3-4H2,1H3,(H,18,19)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMNSRMFRJNZFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
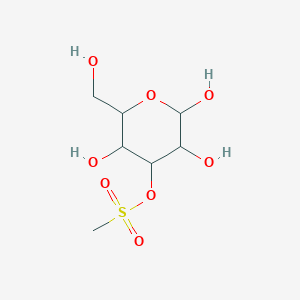
![2-{1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}-2-methylpropanamide](/img/structure/B13392461.png)
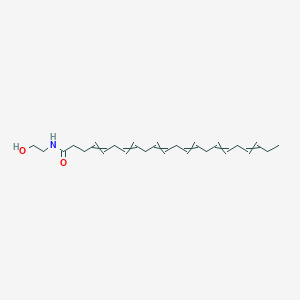
![Ethyl 2-[(2-bromophenyl)hydrazinylidene]propanoate](/img/structure/B13392470.png)
![N-[1-[2-(3,5-ditert-butyl-4-methoxyphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide](/img/structure/B13392472.png)

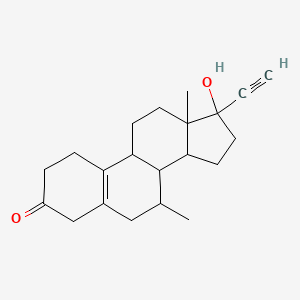

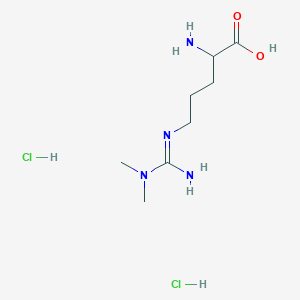
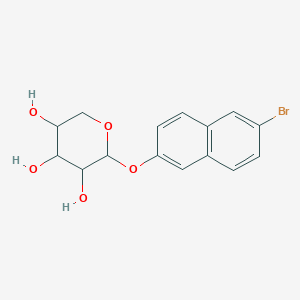
![(3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl) N-methylcarbamate;2-hydroxybenzoic acid](/img/structure/B13392511.png)

![Methyl 7-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxymethyl]-5-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13392525.png)
![(1S,2R,6R,8R,9S)-4,4,8,11,11-pentamethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0(2),]dodecane](/img/structure/B13392542.png)
